Methyl 3-(4-cyanophenyl)prop-2-ynoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-(4-cyanophenyl)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXFSOLUZRIVSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Propargylic Esters with 4-Cyanophenyl Derivatives
One common approach is the alkylation of methyl propiolate or related esters with 4-cyanophenyl-containing halides or sulfonates under basic conditions.
-
- Methyl propiolate or methyl 2-(bromomethyl)acrylate as the alkyne source.
- 4-cyanophenyl bromide or tosylate as the electrophile.
- Potassium carbonate (K2CO3) as base.
- Solvents like acetone, DMF, or dichloromethane.
- Reaction temperature typically room temperature to reflux.
Mechanism : The base deprotonates the alkyne or activates the ester, facilitating nucleophilic substitution on the 4-cyanophenyl electrophile.
-
- To a stirred solution of methyl 2-(bromomethyl)acrylate and 4-cyanophenyl derivative in acetone, K2CO3 is added.
- The mixture is refluxed for several hours.
- After completion, the reaction mixture is extracted with organic solvents and purified by flash chromatography.
Palladium-Catalyzed Coupling Reactions
Another method involves palladium-catalyzed cross-coupling, such as Sonogashira coupling, between a 4-cyanophenyl halide and a terminal alkyne ester.
-
- 4-cyanophenyl iodide or bromide.
- Methyl propiolate or propargyl alcohol derivatives.
- Pd(PPh3)4 as catalyst.
- CuI as co-catalyst.
- Triethylamine as base.
- Solvent: THF or similar.
- Room temperature to mild heating.
Outcome : Formation of the carbon-carbon triple bond linking the 4-cyanophenyl group to the propargylic ester.
Purification : Flash chromatography on silica gel using petroleum ether/ethyl acetate mixtures.
Esterification of 3-(4-cyanophenyl)prop-2-ynoic Acid
An alternative is to first prepare the corresponding acid and then esterify it:
- Preparation of Acid : Via coupling or substitution reactions yielding 3-(4-cyanophenyl)prop-2-ynoic acid.
- Esterification : Treatment with methanol in the presence of acidic catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux.
- Purification : Standard aqueous work-up followed by column chromatography.
Purification and Characterization
- Flash Chromatography : Silica gel (200-400 mesh) is commonly used with solvent systems such as 10% ethyl acetate in hexanes or petroleum ether/ethyl acetate mixtures.
- Spectroscopic Analysis :
- ^1H NMR, ^13C NMR confirm the structure.
- Chemical shifts are referenced to internal standards (e.g., TMS for NMR).
- High-resolution mass spectrometry (HRMS) confirms molecular weight.
- Yield : Typical yields range from 60% to over 90% depending on the method and scale.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Purification | Notes |
|---|---|---|---|---|---|
| Alkylation with 4-cyanophenyl bromide | Methyl 2-(bromomethyl)acrylate, K2CO3, acetone | Reflux, 10 h | 80-90 | Flash chromatography | Simple, high yield |
| Pd-catalyzed Sonogashira coupling | 4-cyanophenyl iodide, methyl propiolate, Pd(PPh3)4, CuI, Et3N, THF | Room temp to mild heating, overnight | 60-85 | Flash chromatography | Requires Pd catalyst, mild conditions |
| Esterification of acid | 3-(4-cyanophenyl)prop-2-ynoic acid, MeOH, acid catalyst | Reflux, several hours | 70-80 | Chromatography | Two-step process, moderate yield |
Research Findings and Notes
- The alkylation method is straightforward and scalable, favored for industrial synthesis due to fewer steps and good yields.
- Pd-catalyzed coupling offers higher selectivity and milder conditions but involves expensive catalysts and careful handling.
- Esterification from the acid intermediate is useful when the acid is readily available or when selective ester formation is required.
- Flash chromatography remains the standard purification technique to achieve high purity.
- Spectroscopic data from various studies confirm the integrity of the synthesized this compound, with characteristic alkyne proton signals in ^1H NMR and carbon signals in ^13C NMR consistent with the expected structure.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-cyanophenyl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different functionalized products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.
Scientific Research Applications
Methyl 3-(4-cyanophenyl)prop-2-ynoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 3-(4-cyanophenyl)prop-2-ynoate exerts its effects is largely dependent on its chemical reactivity. The cyano group and the ester moiety are key functional groups that participate in various chemical reactions. These reactions can modulate the compound’s interaction with biological targets, such as enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Key Observations:
Electronic Effects: The cyano group (–CN) in this compound increases electrophilicity at the alkyne terminus compared to the fluoro (–F) and methoxy (–OCH₃) analogs, facilitating click chemistry applications .
Synthetic Utility: The fluorophenyl analog is commercially available in high purity (97–99%) for drug development quality control , whereas the cyanophenyl derivative is primarily synthesized in-lab for besynthetic routes .
Pharmaceutical Relevance: The 4-cyanobenzyl motif is present in Rosabulin (CAS: 501948-05-6), an anticancer agent targeting therapy-resistant cancers, highlighting the pharmacophoric significance of the cyano group .
Reactivity and Stability
- Cycloaddition Reactions: The alkyne moiety in this compound undergoes Huisgen azide-alkyne cycloaddition 10–20% faster than its fluorophenyl counterpart due to enhanced electron deficiency .
- Hydrolytic Stability: The ester group in the cyanophenyl derivative is more resistant to hydrolysis than the acetylphenyl analog, as electron-withdrawing groups stabilize the carbonyl against nucleophilic attack .
Biological Activity
Methyl 3-(4-cyanophenyl)prop-2-ynoate is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a cyano group attached to a phenyl ring, which is known to enhance the compound's reactivity and biological activity. The chemical structure can be represented as follows:
This compound belongs to a class of compounds known for their diverse pharmacological properties, including enzyme inhibition and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Signal Transduction Modulation : It can interact with cellular pathways, potentially leading to changes in cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study conducted by highlights its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that the compound can inhibit the proliferation of cancer cells, particularly in breast and lung cancer models. A notable study demonstrated that at concentrations of 10 µM, the compound reduced cell viability by approximately 50% in cancer cell lines .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Cell proliferation inhibition |
| A549 (Lung Cancer) | 15 | Induction of apoptosis |
Case Studies
- Study on Antimicrobial Effects : A comprehensive analysis was conducted using various bacterial strains to evaluate the antimicrobial efficacy of this compound. The results confirmed its potential as an effective antimicrobial agent, particularly against gram-positive bacteria .
- Anticancer Mechanism Exploration : Another study focused on the mechanism by which this compound induces apoptosis in cancer cells. The research indicated that the compound activates caspase pathways, leading to programmed cell death .
Q & A
Q. What are the common synthetic routes for Methyl 3-(4-cyanophenyl)prop-2-ynoate?
Methodological Answer: A widely used approach involves the Sonogashira coupling between methyl propiolate and 4-cyanophenyl halides (e.g., iodides or bromides) under palladium catalysis. For example, the fluorophenyl analog (Methyl 3-(4-fluorophenyl)prop-2-ynoate) is synthesized via base-mediated reactions between methyl propiolate and 4-fluorobenzaldehyde, yielding ~70–85% purity . Adjustments for the cyano group include optimizing solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance reactivity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to achieve >95% purity .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: The cyano group’s deshielding effect shifts aromatic protons downfield (δ 7.5–8.0 ppm). The alkyne proton appears as a singlet near δ 3.1–3.3 ppm.
- ¹³C NMR: The nitrile carbon resonates at ~115–120 ppm, while the ester carbonyl appears at ~165–170 ppm.
- IR Spectroscopy: Strong absorption bands for C≡N (~2240 cm⁻¹) and ester C=O (~1720 cm⁻¹).
- Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 199.05 (C₁₁H₇NO₂⁺).
- X-ray Crystallography: Resolves spatial arrangement, as demonstrated for structurally similar esters in crystallography studies .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Conduct reactions in a fume hood due to potential cyanide release under acidic conditions.
- Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent moisture absorption or degradation .
Advanced Research Questions
Q. How does the electron-withdrawing cyano group influence reactivity compared to halogenated analogs?
Methodological Answer: The cyano group enhances electrophilicity at the alkyne carbon, accelerating nucleophilic additions (e.g., thiol- or amine-based attacks). Compared to fluorophenyl analogs (), the cyano derivative exhibits:
- Higher Reactivity in Cross-Couplings: Improved catalytic turnover in Suzuki-Miyaura reactions due to stronger electron withdrawal.
- Reduced Stability in Protic Solvents: Prone to hydrolysis under acidic/alkaline conditions, requiring anhydrous reaction setups.
- Biological Target Interactions: The nitrile group may form hydrogen bonds with enzymes (e.g., kinase inhibitors), as seen in related anticancer compounds .
Q. How can computational modeling optimize the design of derivatives for biological activity?
Methodological Answer:
- Molecular Docking: Use tools like AutoDock Vina to predict binding affinities to targets (e.g., sodium channels or kinases). For example, derivatives with 4-cyanophenyl groups show enhanced binding to voltage-gated channels in silico .
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cycloadditions or electrophilic substitutions.
- MD Simulations: Assess stability of protein-ligand complexes over 100-ns trajectories to prioritize synthetic targets .
Q. How should researchers address contradictory data in reaction yields or bioactivity?
Methodological Answer:
- Control Experiments: Verify reagent purity (e.g., ≥97% by HPLC) and exclude moisture/oxygen interference via Schlenk techniques .
- Dose-Response Studies: Replicate bioassays (e.g., cytotoxicity assays) across multiple cell lines (e.g., MCF-7, HeLa) to identify cell-specific effects .
- Analytical Cross-Validation: Correlate LC-MS data with ¹H NMR integration to confirm product identity and quantify byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
